molecular formula C12H12O3 B1620043 2H-1-Benzopyran, 3-acetyl-6-methoxy- CAS No. 57543-56-3

2H-1-Benzopyran, 3-acetyl-6-methoxy-

Cat. No.: B1620043
CAS No.: 57543-56-3
M. Wt: 204.22 g/mol
InChI Key: BEOYIJRGYVVEHY-UHFFFAOYSA-N
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Description

The compound “2H-1-Benzopyran, 3-acetyl-6-methoxy-” is a type of coumarin derivative . It has the molecular formula C12H10O4 and a molecular weight of 218.20 . This compound is of interest due to its anticoagulant, antioxidant, cytotoxic, and spasmolytic activity .


Synthesis Analysis

The compound was synthesized from 2-hydroxy-5-methoxybenzaldehyde and ethylacetoacetate in glacial acetic acid and piperidine at room temperature (20 – 25 ̊C) for 1 hour . The product was recrystallized from ethanol .


Molecular Structure Analysis

The compound crystallizes in the triclinic system, space group P1, with cell constants a = 5.424(1)Å, b = 8.409(2)Å, c = 11.579(2)Å, α = 104.58(2)°, β = 99.29(1)°, γ = 90.97(2)°, V = 503.49(17)Å3 and Z = 2 . The crystal structure of the compound was determined using the single-crystal X-ray diffraction method .

Future Directions

The most widely used antithrombotic in the USA and Canada is racemic sodium Warfarin . Chemical modifications of the Warfarin structure, such as “2H-1-Benzopyran, 3-acetyl-6-methoxy-”, seem to be a promising route to obtain compounds with good biological activity, but with lower toxicity and fewer side effects .

Properties

IUPAC Name

1-(6-methoxy-2H-chromen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(13)10-5-9-6-11(14-2)3-4-12(9)15-7-10/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOYIJRGYVVEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CC(=C2)OC)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206167
Record name 2H-1-Benzopyran, 3-acetyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-56-3
Record name 2H-1-Benzopyran, 3-acetyl-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran, 3-acetyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.52 g (10 mmol) of 2-hydroxy™5-methoxybenzaldehyde, 0.66 g of 3-oxo-1-butene and 1.4 g (10 mmol) of potassium carbonate are added at room temperature and with magnetic stirring to 40 ml of 2-butanone. The mixture is brought to reflux with stirring and this temperature is maintained for 2 hours. After being cooled, the reaction medium is poured into 100 ml of water and extracted 3 times with 100 ml of diethyl ether. The organic phases are combined, washed to neutrality with saturated aqueous sodium chloride solution and dried over sodium sulfate, and the organic phase is evaporated on a water bath under vacuum and the product recrystallized.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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